BENGHE Foundational & Exploratory

Check Availability & Pricing

Spiro[4.7]dodecane structure and basic
properties

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: Spiro[4.7]dodecane
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Technical Guide: Spiro[4.7]dodecane Scaffold

Unlocking Novel 3D Chemical Space in Drug Discovery

Executive Summary

Spiro[4.7]dodecane (CAS: 1197-84-8) is a bicyclic hydrocarbon featuring a five-membered
cyclopentane ring fused to an eight-membered cyclooctane ring at a single quaternary carbon.
Unlike the ubiquitous spiro[3.3]heptane or spiro[4.5]decane systems, the [4.7] framework
remains an underutilized "privileged structure" in medicinal chemistry.

For the Senior Application Scientist, this scaffold represents a strategic tool to "escape
flatland." Its unique topology combines the well-understood envelope geometry of cyclopentane
with the complex, multi-conformational landscape of cyclooctane. This guide details the
structural properties, validated synthetic routes, and bioisosteric utility of the
spiro[4.7]dodecane core.

Structural Anatomy & Stereochemistry
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Nomenclature and Numbering

Following IUPAC rules for spiro hydrocarbons:
» Total Carbons: 12 (

shared atom).[1]

e Numbering: Begins at the carbon adjacent to the spiro center in the smaller (5-membered)
ring, proceeds around that ring to the spiro atom, and then traverses the larger (8-
membered) ring.

o Positions 1-4: Cyclopentane ring methylene groups.
o Position 5: The quaternary spiro carbon.

o Positions 6-12: Cyclooctane ring methylene groups.

Conformational Dynamics

The spiro[4.7]dodecane system presents a dichotomy of rigidity and flexibility:

» The Spiro Junction (C5): Acts as a "conformational anchor," forcing the two rings to be
orthogonal. This creates defined exit vectors for substituents that are impossible to achieve
with fused or linked ring systems.

o Cyclopentane Ring: Adopts a dynamic envelope or half-chair conformation. Substituents at
C1-C4 experience typical eclipsing interactions.

e Cyclooctane Ring: The 8-membered ring is highly flexible. In the spiro-fused context, it
predominantly populates the boat-chair (BC) conformation to minimize transannular strain
(Prelog strain), though the crown family of conformers is accessible.

Key Insight for Ligand Design: Functionalizing the 8-membered ring (e.g., at C7 or C9) allows
the probing of large, hydrophobic binding pockets, while the 5-membered ring can serve as a
rigid linker to a polar headgroup.

Synthetic Pathways[2][3][4][5]

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Spiro_4.7_dodecane
https://www.benchchem.com/product/b14748417/docs?utm_src=pdf-body#spiro-4-7-dodecane-structure-and-basic-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14748417?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Two primary methodologies are recommended: Ring-Closing Metathesis (RCM) for modular
flexibility and Propellanone Rearrangement for scale-up of the core skeleton.

Method A: Ring-Closing Metathesis (Modern Approach)

This route allows for the facile introduction of heteroatoms and functional groups. It typically
constructs the 5-membered ring onto a pre-existing 8-membered ring precursor (or vice versa).

Protocol Logic:

» Alkylation: Double alkylation of cyclooctanecarboxylate or cyclooctanone using allyl bromide.
o RCM: Grubbs Il catalyst is preferred for its tolerance of steric bulk at the quaternary center.

o Hydrogenation: Saturation of the alkene to yield the saturated spiro[4.7]dodecane.

Visual Workflow (DOT Diagram):

Cyclooctanecarboxylate Double Allylation Diallyl Intermediate Ring-Closing Metathesis Spiro[4.7]dodec-x-ene Hydrogenation Spiro[4.7]dodecane
(Starting Material) (LDA, Allyl Bromide) (Quaternary Center Formed) (Grubbs II, DCM, Reflux) pirols. (H2, PdIC) (Target Scaffold)

Click to download full resolution via product page

Caption: Modular synthesis of spiro[4.7]dodecane via RCM, enabling functionalization of the
5-membered ring.

Method B: Acid-Catalyzed Rearrangement (Classic
Approach)

This method is historically significant for generating spiro-ketones (e.g., spiro[4.7]dodecan-6-
one).

e Precursor: [4.4.2]Propellanone derivatives.
e Reagent: Acidic media (e.g.,

or
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)

e Mechanism: Strain release drives the migration of a bond to form the spiro junction.

» Note: While elegant, this method is less amenable to diverse analog generation than RCM.

Physicochemical Profile

The following data summarizes the core properties of the parent hydrocarbon and key

derivatives.

Property Value | Description Source/Method
Molecular Formula PubChem [1]
Molecular Weight 166.30 g/mol PubChem [1]
LogP (Predicted) ~5.8 XLogP3 [1]
Topological Polar Surface Area 0

Computed
(TPSA) (Hydrocarbon)
Complexity 121 Cactvs [1]
Stereochemistry Achiral (unless substituted) Symmetry Analysis

» Low (Water), High (DCM, ) .

Solubility Lipophilic nature

DMSO)

Experimental Note: The high LogP indicates significant lipophilicity. For drug discovery
applications, polar handles (amines, alcohols, sulfones) must be introduced—typically on the 5-
membered ring (e.g., 2-azaspiro[4.7]dodecane) to lower LogP to the drug-like range (2—4).

Applications in Drug Discovery[2][3][6][7][8][9][10]
Bioisosterism and "Escaping Flatland"

The spiro[4.7]dodecane scaffold serves as a volumetric bioisostere for:
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o Gem-dimethyl groups: Replacing a gem-dimethyl with a spiro-cycle restricts conformation

without adding aromaticity.

» Biphenyl systems: The spiro core provides a non-planar alternative to twisted biphenyls,

potentially improving solubility and metabolic stability by removing planar aromatic rings

prone to

-stacking and oxidation.

Library Design Strategy

When designing libraries around this core, focus on Vector Exploration:

o Equatorial vs. Axial: Substituents on the 8-membered ring can adopt distinct axial or

equatorial orientations depending on the ring pucker.

e Spiro-Amino Acids: Derivatives like 2-azaspiro[4.7]dodecane-1-carboxylic acid act as

constrained amino acids, locking peptide backbones into specific turn geometries (

-turns) [2].

Signal Transduction Logic (DOT Diagram):

Spiro[4.7]dodecane Core
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Caption: Mechanistic advantages of the spiro[4.7]dodecane scaffold in ligand-target binding
interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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